molecular formula C23H28N2O4 B1451460 (R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione CAS No. 205517-34-6

(R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione

Cat. No.: B1451460
CAS No.: 205517-34-6
M. Wt: 396.5 g/mol
InChI Key: KFDFRWYJTUSDJG-JOCHJYFZSA-N
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Description

®-N,N’-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione is a synthetic organic compound characterized by its unique piperazine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N’-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione typically involves the protection of functional groups and subsequent cyclization reactions. One common method involves the use of p-methoxybenzyl bromide as a protecting group, which is introduced through photochemical benzylic bromination in continuous flow using BrCCl3 . The protected intermediate is then subjected to cyclization under controlled conditions to form the piperazine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve large-scale continuous flow processes to ensure high yield and purity. The use of photochemical benzylic bromination in continuous flow has been demonstrated to be effective, providing a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

®-N,N’-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in an appropriate solvent.

    Reduction: DIBAL in an inert atmosphere.

    Substitution: Acidic or basic conditions, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include deprotected intermediates, oxidized derivatives, and substituted analogs, depending on the specific reaction conditions employed .

Scientific Research Applications

Chemistry

In organic synthesis, ®-N,N’-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its piperazine-2,5-dione core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery .

Industry

In the industrial sector, ®-N,N’-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ®-N,N’-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione involves its interaction with specific molecular targets. The p-methoxybenzyl groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The piperazine-2,5-dione core may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(benzyl)-3-isopropyl-piperazine-2,5-dione: Similar structure but lacks the p-methoxy groups.

    N,N’-Bis(p-methoxybenzyl)-piperazine-2,5-dione: Similar structure but without the isopropyl group.

Uniqueness

®-N,N’-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione is unique due to the presence of both p-methoxybenzyl and isopropyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

(3R)-1,4-bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16(2)22-23(27)24(13-17-5-9-19(28-3)10-6-17)15-21(26)25(22)14-18-7-11-20(29-4)12-8-18/h5-12,16,22H,13-15H2,1-4H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDFRWYJTUSDJG-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(CC(=O)N1CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=O)N(CC(=O)N1CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662772
Record name (3R)-1,4-Bis[(4-methoxyphenyl)methyl]-3-(propan-2-yl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205517-34-6
Record name (3R)-1,4-Bis[(4-methoxyphenyl)methyl]-3-(propan-2-yl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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